(3-Methoxyphenyl)(pyridin-3-yl)methanamine: Strategic Scaffold for Medicinal Chemistry
(3-Methoxyphenyl)(pyridin-3-yl)methanamine: Strategic Scaffold for Medicinal Chemistry
The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-methoxyphenyl)(pyridin-3-yl)methanamine , a versatile diarylmethylamine scaffold used in medicinal chemistry.
[1]
Executive Summary
(3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) is a bifunctional building block belonging to the diarylmethylamine class.[1][2] Distinguished by its "privileged structure"—a motif frequently associated with biological activity at GPCRs and monoamine transporters—this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and neurological therapeutics. Unlike the lipophilic benzhydrylamine, the incorporation of a pyridine ring reduces LogP and introduces a specific hydrogen-bond acceptor, enhancing the drug-like properties (DLPs) of downstream candidates.
Key Technical Specifications
| Property | Value |
| IUPAC Name | 1-(3-methoxyphenyl)-1-(pyridin-3-yl)methanamine |
| CAS Number | 1179663-56-9 |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.27 g/mol |
| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (Free base) |
Chemical Structure & Physicochemical Profile[4][5][6][7][9][10][11][12]
Structural Analysis
The molecule features a chiral center at the benzylic carbon, connecting two distinct aromatic systems:
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Electron-Rich Ring: The 3-methoxyphenyl group acts as a hydrophobic anchor with a weak H-bond acceptor (methoxy oxygen).[1]
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Electron-Deficient Ring: The pyridine-3-yl group lowers the overall pKa of the benzylic amine via inductive electron withdrawal compared to a diphenyl analog.[1]
Acid-Base Profile & Lipophilicity
Understanding the ionization state is critical for purification and binding affinity.[1]
| Parameter | Value (Predicted) | Significance |
| pKa₁ (Pyridine N) | ~5.2 | Protonated only in acidic media; neutral at physiological pH (7.4).[1] |
| pKa₂ (Primary Amine) | ~8.8 - 9.2 | Predominantly protonated (cationic) at physiological pH. |
| cLogP | 1.4 | Ideal lipophilicity for CNS penetration (Blood-Brain Barrier). |
| TPSA | 48.1 Ų | Well within the range for good oral bioavailability (<140 Ų). |
Structural Visualization
The following diagram illustrates the pharmacophore features and electronic distribution.
Figure 1: Pharmacophore dissection of (3-methoxyphenyl)(pyridin-3-yl)methanamine highlighting key interaction points.
Synthetic Pathways[1]
Synthesis of this scaffold requires controlling the formation of the C-N bond at the benzylic position. Two primary methods are recommended based on the required stereochemistry.
Method A: Reductive Amination (Racemic)
This is the most robust route for generating the racemic building block on a multi-gram scale.
Protocol:
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Precursor: Start with (3-methoxyphenyl)(pyridin-3-yl)methanone .
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Reagents: Ammonium acetate (NH₄OAc, 10 eq), Sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
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Solvent: Methanol (anhydrous).
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Procedure:
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Dissolve ketone in MeOH. Add NH₄OAc and stir at RT for 30 min to form the in situ imine.
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Add NaBH₃CN portion-wise (caution: HCN evolution potential; use a vented hood).
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Reflux for 12–16 hours.
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Quench: Cool, acidify with 1N HCl to pH 2 (decomposes excess hydride), then basify with NaOH to pH 12.
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Extraction: Extract with DCM (3x). The product resides in the organic layer.
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Method B: Ellman’s Sulfinamide Synthesis (Chiral)
For asymmetric synthesis to isolate the (R)- or (S)-enantiomer.[1]
Protocol:
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Condensation: React 3-pyridinecarboxaldehyde with (R)-tert-butanesulfinamide (Ti(OEt)₄ catalyst) to form the chiral N-sulfinyl imine.
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Grignard Addition: Add 3-methoxyphenylmagnesium bromide at -78°C. The chiral auxiliary directs the nucleophilic attack.[1]
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Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine salt.
Synthetic Workflow Diagram
Figure 2: Reductive amination workflow for the synthesis of the target scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected.
¹H NMR (400 MHz, CDCl₃)
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δ 8.60 (d, 1H): Pyridine α-proton (C2).
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δ 8.48 (dd, 1H): Pyridine α-proton (C6).
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δ 7.70 (dt, 1H): Pyridine γ-proton.
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δ 7.20–7.30 (m, 2H): Pyridine β-proton + Benzene meta-proton.
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δ 6.80–7.00 (m, 3H): Benzene aromatic protons (Ortho/Para to methoxy).
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δ 5.25 (s, 1H): Benzylic CH (Characteristic singlet).
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δ 3.79 (s, 3H): Methoxy (-OCH₃).
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δ 1.80 (br s, 2H): -NH₂ (Exchangeable with D₂O).
Mass Spectrometry (ESI+)[13]
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[M+H]⁺: Calculated: 215.11; Observed: 215.1.
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Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary benzylic amines.
Medicinal Chemistry Applications
Bioisosteric Replacement
This scaffold is often used to replace the benzhydrylamine moiety.
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Advantage: The pyridine ring reduces lipophilicity (LogP 1.4 vs 2.8 for benzhydrylamine), improving solubility and reducing non-specific protein binding.
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Target Class: Monoamine transporters (SERT/NET), NMDA receptors (Lanicemine analogs), and Kinases (where the pyridine nitrogen can hinge-bind).
Metabolic Stability
Researchers must monitor the 3-methoxy group.[1]
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Liability: Susceptible to O-demethylation by CYP2D6, generating a phenol (potential Phase II conjugation site).
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Mitigation: If half-life is short, consider replacing -OMe with -OCF₃ or -F.[1]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritant | H315 | Causes skin irritation. |
| Eye Irritant | H319 | Causes serious eye irritation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air (carbamate formation); store as the HCl salt for long-term stability.[1]
References
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PubChem Compound Summary. (2025). (3-Methoxyphenyl)(pyridin-3-yl)methanamine.[1][2][3] National Center for Biotechnology Information. Link
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Hu, Y., et al. (2019). "Pyridine-containing diarylmethylamine motif in drug development and its asymmetric synthesis." ResearchGate. Link
- Niwa, T., et al. (2011). "Efficient Synthesis of Diarylmethylamines via Palladium-Catalyzed Arylation." Organic Letters. (General methodology reference for diarylmethylamine synthesis).
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ChemScene. (2025). "Product Data: [3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine" (Structural analog comparison). Link
